molecular formula C8H8BrNO B13596549 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

1-(3-Bromopyridin-2-yl)cyclopropan-1-ol

Cat. No.: B13596549
M. Wt: 214.06 g/mol
InChI Key: CMOLTBFVXUDBNL-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the bromination of pyridine derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromopyridine with cyclopropanone under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and cyclopropanation reactions, optimized for yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

1-(3-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropanol group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

  • 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
  • 1-(6-Bromopyridin-2-yl)cyclopropan-1-ol
  • 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride

Comparison: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is unique due to its specific bromination pattern and the presence of a cyclopropanol group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-5-10-7(6)8(11)3-4-8/h1-2,5,11H,3-4H2

InChI Key

CMOLTBFVXUDBNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Br)O

Origin of Product

United States

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